- Alkali-metal mediated zincation of N-heterocyclic substrates using the lithium zincate complex, (THF)Li(TMP)Zn(tBu)2 and applications in in situ cross coupling reactionsTetrahedron Letters, 2011, 52(36), 4590-4594,
Cas no 89640-55-1 (3-Iodo-4-methoxypyridine)

3-Iodo-4-methoxypyridine structure
Nombre del producto:3-Iodo-4-methoxypyridine
Número CAS:89640-55-1
MF:C6H6INO
Megavatios:235.022413730621
MDL:MFCD01416617
CID:720084
PubChem ID:329771707
3-Iodo-4-methoxypyridine Propiedades químicas y físicas
Nombre e identificación
-
- 3-Iodo-4-methoxypyridine
- 3-IODO-4-METHOXY-PYRIDINE
- Pyridine,3-iodo-4-methoxy-
- PYRIDINE, 3-IODO-4-METHOXY-
- 3-iodo-4-methoxy pyridine
- WZAPSURIRLYQEJ-UHFFFAOYSA-N
- 4852AC
- 3-Iodo-4-methoxypyridine, AldrichCPR
- AB09106
- VP11847
- ST24042233
- 640I551
- 3-Iodo-4-methoxypyridine (ACI)
- AK-079/09930013
- DB-011208
- EN300-317089
- CS-W006465
- AC-28210
- AKOS015853846
- MFCD01416617
- 89640-55-1
- SCHEMBL359458
- DTXSID70358560
- AS-10295
- SY110365
- J-512681
- O11019
-
- MDL: MFCD01416617
- Renchi: 1S/C6H6INO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3
- Clave inchi: WZAPSURIRLYQEJ-UHFFFAOYSA-N
- Sonrisas: IC1C(OC)=CC=NC=1
Atributos calculados
- Calidad precisa: 234.94900
- Masa isotópica única: 234.94941g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 9
- Cuenta de enlace giratorio: 1
- Complejidad: 89.1
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Xlogp3: 1.5
- Recuento de constructos de variantes mutuas: nothing
- Superficie del Polo topológico: 22.1
Propiedades experimentales
- Color / forma: No data avaiable
- Denso: 1.825
- Punto de fusión: No data available
- Punto de ebullición: 271.2°C at 760 mmHg
- Punto de inflamación: 117.8°C
- índice de refracción: 1.598
- PSA: 22.12000
- Logp: 1.69480
- Presión de vapor: 0.0±0.5 mmHg at 25°C
3-Iodo-4-methoxypyridine Información de Seguridad
-
Símbolo:
- Palabra de señal:Warning
- Instrucciones de peligro: H302
-
Declaración de advertencia:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 22
- Instrucciones de Seguridad: H303+H313+H333
-
Señalización de mercancías peligrosas:
- Nivel de peligro:IRRITANT
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Iodo-4-methoxypyridine Datos Aduaneros
- Código HS:2933399090
- Datos Aduaneros:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Iodo-4-methoxypyridine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-317089-0.5g |
3-iodo-4-methoxypyridine |
89640-55-1 | 0.5g |
$1165.0 | 2023-02-24 | ||
eNovation Chemicals LLC | Y1009458-500mg |
3-Iodo-4-methoxy-pyridine |
89640-55-1 | 95% | 500mg |
$170 | 2024-07-28 | |
TRC | I737743-10mg |
3-Iodo-4-methoxypyridine |
89640-55-1 | 10mg |
$ 50.00 | 2022-06-02 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I195672-25g |
3-Iodo-4-methoxypyridine |
89640-55-1 | 98% | 25g |
¥1499.90 | 2023-09-02 | |
Chemenu | CM173872-10g |
3-Iodo-4-methoxypyridine |
89640-55-1 | 98% | 10g |
$505 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OW460-1g |
3-Iodo-4-methoxypyridine |
89640-55-1 | 98% | 1g |
282.0CNY | 2021-08-04 | |
eNovation Chemicals LLC | Y1009458-1g |
3-Iodo-4-methoxy-pyridine |
89640-55-1 | 95% | 1g |
$180 | 2024-07-28 | |
eNovation Chemicals LLC | Y1209676-5G |
3-iodo-4-methoxy-pyridine |
89640-55-1 | 97% | 5g |
$110 | 2023-09-02 | |
eNovation Chemicals LLC | Y1209676-25G |
3-iodo-4-methoxy-pyridine |
89640-55-1 | 97% | 25g |
$210 | 2024-07-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0039-5g |
3-Iodo-4-methoxy-pyridine |
89640-55-1 | 97% | 5g |
3052.95CNY | 2021-05-08 |
3-Iodo-4-methoxypyridine Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Catalysts: Zincate(1-), bis(1,1-dimethylethyl)(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium… Solvents: Tetrahydrofuran ; 2 h, rt; rt → 0 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, 0 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ; 0 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, 0 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ; 0 °C
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran , Hexane ; 5 min, 0 °C
1.2 Reagents: Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc ; 15 min, 0 °C
1.3 0 - 10 °C; 2 h, rt
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt
1.2 Reagents: Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc ; 15 min, 0 °C
1.3 0 - 10 °C; 2 h, rt
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt
Referencia
- Deprotometalation of substituted pyridines and regioselectivity-computed CH acidity relationshipsTetrahedron, 2016, 72(17), 2196-2205,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Bis[N1-[2-(dimethylamino-κN)ethyl]-N1,N2,N2-trimethyl-1,2-ethanediamine-κN1,κN2]… ; 2 h, 0 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, 0 °C
Referencia
- Potassium-alkyl magnesiates: synthesis, structures and Mg-H exchange applications of aromatic and heterocyclic substratesChemical Communications (Cambridge, 2014, 50(85), 12859-12862,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc , Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran , Hexane ; 10 min, 0 °C
1.2 2 h, rt
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt
1.2 2 h, rt
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt
Referencia
- Computed CH acidity of biaryl compounds and their deprotonative metalation by using a mixed lithium/zinc-TMP baseChemistry - A European Journal, 2013, 19(24), 7944-7960,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C → rt
1.2 Solvents: Dimethylformamide ; 60 °C
1.2 Solvents: Dimethylformamide ; 60 °C
Referencia
- Copper-catalyzed trifluoromethylation of alkoxypyridine derivativesMolecules, 2020, 25(20),,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran , Hexane ; 5 min, 0 °C
1.2 Reagents: Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc ; 15 min, 0 °C
1.3 0 - 10 °C; 2 h, rt
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt
1.5 Reagents: Sodium thiosulfate Solvents: Water
1.6 Reagents: Cesium carbonate Catalysts: Copper Solvents: Acetonitrile ; 24 h, reflux
1.2 Reagents: Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc ; 15 min, 0 °C
1.3 0 - 10 °C; 2 h, rt
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt
1.5 Reagents: Sodium thiosulfate Solvents: Water
1.6 Reagents: Cesium carbonate Catalysts: Copper Solvents: Acetonitrile ; 24 h, reflux
Referencia
- Synthesis of N-pyridyl azoles using a deprotometalation-iodolysis-N-arylation sequence and evaluation of their antiproliferative activity in melanoma cellsTetrahedron, 2016, 72(41), 6467-6476,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Aluminate(1-), tris(2-methylpropyl)(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium… Solvents: Tetrahydrofuran ; 5 h, -78 °C → 0 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, -78 °C → 0 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, -78 °C → 0 °C
Referencia
- Regio- and Chemoselective Direct Generation of Functionalized Aromatic Aluminum Compounds Using Aluminum Ate BaseJournal of the American Chemical Society, 2004, 126(34), 10526-10527,
3-Iodo-4-methoxypyridine Raw materials
3-Iodo-4-methoxypyridine Preparation Products
3-Iodo-4-methoxypyridine Literatura relevante
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
3. Book reviews
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:89640-55-1)3-Iodo-4-methoxypyridine

Pureza:99%
Cantidad:25g
Precio ($):263.0